Basaljel - 12538-82-8

Basaljel

Catalog Number: EVT-452827
CAS Number: 12538-82-8
Molecular Formula: CH8Al2O7
Molecular Weight: 186.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Basaljel is derived from a class of compounds known as ion-exchange resins. These resins are typically synthesized from natural or synthetic polymers that have been modified to enhance their binding capabilities with bile acids. The specific formulation of Basaljel allows it to effectively interact with bile acids, making it a valuable therapeutic agent in gastrointestinal disorders.

Synthesis Analysis

The synthesis of Basaljel involves several key steps, primarily focusing on the modification of polymeric materials to enhance their bile acid binding capacity. The general method for synthesizing such compounds typically includes:

  1. Selection of Polymer Base: Commonly, polystyrene or polyacrylic acid is chosen as the base polymer due to its favorable chemical properties.
  2. Functionalization: The polymer undergoes chemical modifications, such as sulfonation or quaternization, to introduce functional groups that can interact with bile acids.
  3. Cross-linking: This step involves creating a three-dimensional network within the polymer matrix, enhancing its structural stability and binding efficiency.
  4. Purification: The final product is purified through processes like dialysis or solvent extraction to remove unreacted materials and by-products.

The synthesis parameters, such as temperature, reaction time, and concentrations of reactants, are critical in determining the efficacy of the final product.

Molecular Structure Analysis

The molecular structure of Basaljel can be characterized by its polymeric backbone and the functional groups that facilitate bile acid binding. Typically, the structure includes:

  • Polymeric Backbone: Composed of repeating units that provide structural integrity.
  • Functional Groups: Such as sulfonate or quaternary ammonium groups that enhance the compound's ability to bind bile acids through ionic interactions.
  • Cross-linked Network: This structure contributes to the compound's stability and resistance to degradation in the gastrointestinal environment.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR) are often employed to confirm the molecular structure and functionalization of Basaljel.

Chemical Reactions Analysis

Basaljel primarily engages in ionic interactions with bile acids through a series of chemical reactions:

  1. Binding Reaction: Bile acids are negatively charged at physiological pH, allowing them to bind effectively to the positively charged sites on Basaljel.
  2. Release Mechanism: Once bound, bile acids are prevented from being reabsorbed in the intestine, leading to their excretion in feces.
  3. Regeneration: After binding, Basaljel can be regenerated by washing with saline solutions, allowing for repeated use in therapeutic applications.

These reactions highlight Basaljel's role as an effective sequestrant in managing conditions related to excess bile acids.

Mechanism of Action

The mechanism of action for Basaljel involves several steps:

  1. Bile Acid Binding: Upon ingestion, Basaljel travels through the gastrointestinal tract where it binds bile acids via ionic interactions.
  2. Reduction of Bile Acid Reabsorption: By sequestering bile acids, Basaljel reduces their reabsorption into the bloodstream.
  3. Alteration of Lipid Metabolism: The reduction in bile acids leads to increased conversion of cholesterol into bile acids in the liver, which can help lower serum cholesterol levels.
  4. Symptomatic Relief: In conditions like diarrhea caused by bile acid malabsorption, the binding action helps alleviate symptoms by preventing excess bile acids from irritating intestinal mucosa.

This comprehensive mechanism underscores the therapeutic potential of Basaljel in managing gastrointestinal disorders.

Physical and Chemical Properties Analysis

Basaljel exhibits several physical and chemical properties that contribute to its functionality:

  • Appearance: Typically presented as a fine powder or granules.
Introduction to Aluminum-Based Phosphate Binders

Chemical Composition and Pharmacological Classification of Basaljel

Basaljel’s primary active compound is aluminum carbonate hydroxide hydrate, represented by the molecular formula CH₈Al₂O₇ (alternatively denoted as Al₂(OH)₄CO₃). This formulation yields a polymeric structure where aluminum cations coordinate with hydroxyl groups and carbonate anions, forming an extended network. The compound’s anion-exchange capability arises from its positively charged aluminum centers, enabling high-affinity binding to negatively charged phosphate ions (PO₄³⁻) in the intestinal lumen [1] [3].

Pharmacologically, Basaljel is classified as a non-calcium, non-resin phosphate binder. Unlike calcium-based binders that risk systemic calcium loading, or polymer-based agents like sevelamer, Basaljel leverages aluminum’s inherent high phosphate affinity. Each aluminum ion binds multiple phosphate molecules through ligand exchange, forming insoluble aluminum phosphate complexes excreted fecally. This mechanism directly reduces serum phosphate bioavailability without requiring systemic drug absorption. The carbonate component provides mild acid-neutralizing capacity, though this is secondary to its phosphate-binding function in nephrology practice [2] [10].

Table 1: Fundamental Chemical Characteristics of Aluminum Carbonate (Basaljel)

PropertySpecification
Molecular FormulaCH₈Al₂O₇ / Al₂(OH)₄CO₃
CAS Registry NumberNot explicitly provided (Referenced as Basaljel)
Primary Pharmacological ActionAnion-exchange phosphate binding
Binding MechanismInsoluble complex formation with dietary phosphate
Systemic AbsorptionMinimal (<0.1% of bound aluminum)

Historical Development of Aluminum Carbonate Therapeutics

The therapeutic application of aluminum salts originated in the 1930s with aluminum hydroxide’s adoption as an antacid. By the 1940s, clinicians observed that aluminum hydroxide reduced serum phosphate levels in uremic patients, prompting its off-label use for phosphate control. However, significant limitations emerged: aluminum hydroxide’s potent acid-neutralizing action caused gastric pH fluctuations, and its unpalatable chalky texture hampered adherence. These factors drove the development of chemically modified aluminum formulations with targeted phosphate selectivity [2] [9].

Basaljel emerged as a dedicated phosphate binder in the 1960s–1970s, representing a strategic molecular evolution. By incorporating carbonate rather than hydroxide, the compound achieved two advantages:

  • Reduced Acid Neutralization: Lower disruption of gastric pH minimized digestive side effects
  • Enhanced Phosphate Affinity: Structural studies suggested superior phosphate-binding kinetics versus hydroxide salts [3] [10]

Throughout the 1980s, Basaljel became a first-line therapy for hyperphosphatemia in chronic kidney disease, particularly for patients intolerant to calcium-based binders. However, the discovery of aluminum accumulation toxicity in the 1990s (encephalopathy, osteomalacia) prompted restrictive guidelines. These mandated Basaljel’s use primarily as a short-term agent or rescue therapy when newer binders failed. This historical pivot underscores the balance between efficacy and toxicity that shaped modern dosing protocols [2] [6].

Table 2: Historical Timeline of Aluminum Carbonate Therapeutics

EraKey Developments
1930s–1950sAluminum hydroxide used empirically for phosphate reduction; chalky formulation limits adherence
1960s–1970sAluminum carbonate (Basaljel) developed; improved palatability and phosphate specificity
1980sBecomes first-line hyperphosphatemia therapy; widespread adoption in nephrology
1990s–PresentRecognition of aluminum toxicity risk; repositioned as short-term/rescue therapy

Role in Managing Hyperphosphatemia: Pathophysiological Context

Hyperphosphatemia in chronic kidney disease arises from impaired renal phosphate excretion, leading to serum concentrations exceeding 4.5 mg/dL. Sustained elevation triggers pathological cascades:

  • Secondary Hyperparathyroidism: High phosphate directly stimulates parathyroid hormone release
  • Vascular Calcification: Calcium-phosphate precipitation in arterial walls increases cardiovascular mortality
  • Bone Mineralization Defects: Altered bone turnover via fibroblast growth factor-23 (FGF-23) dysregulation [2] [4]

Basaljel addresses this by intercepting phosphate in the proximal small intestine, where maximal dietary phosphate absorption occurs. Its mechanism involves:

  • Ligand Exchange: Aluminum ions displace phosphate from food matrices
  • Complex Formation: Creation of insoluble aluminum-phosphate salts (Ksp ~10⁻²²)
  • Fecal Excretion: >90% of bound phosphate eliminated unmetabolized [2] [3] [10]

Clinical efficacy is evidenced by dose-dependent phosphate reduction. Studies cited in nephrology literature indicate that Basaljel, at 1–3 g/day, lowers serum phosphate by 1.5–2.5 mg/dL within 4 weeks. Its utility persists despite newer agents due to two scenarios:

  • Cost Constraints: Particularly relevant in resource-limited settings
  • Severe Refractory Hyperphosphatemia: Where high-affinity binding is prioritized regardless of aluminum exposure risk [2] [4]

Table 3: Comparative Analysis of Phosphate Binders in Hyperphosphatemia Management

ParameterAluminum CarbonateCalcium CarbonateSevelamer
Binding Capacity35–45 mg PO₄/g30–40 mg PO₄/g25–35 mg PO₄/g
Systemic AbsorptionMinimal aluminumSignificant calciumNone
Primary Clinical RoleRescue therapyFirst-lineFirst-line
Key LimitationLong-term aluminum exposureCalcium accumulationGastrointestinal intolerance

Contemporary guidelines position Basaljel within a hierarchical treatment framework. It remains recommended by major nephrology societies (KDIGO, NKF) for limited durations—typically ≤4 weeks—or when serum phosphate exceeds 7.0 mg/dL despite first-line agents. This reflects its enduring value in extreme hyperphosphatemia while acknowledging the superiority of non-aluminum binders for chronic management [2] [10].

Properties

CAS Number

12538-82-8

Product Name

Basaljel

Molecular Formula

CH8Al2O7

Molecular Weight

186.03 g/mol

InChI

InChI=1S/CH2O3.2Al.4H2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;4*1H2/q;2*+1;;;;/p-2

InChI Key

OENJZQFHILJLAW-UHFFFAOYSA-L

SMILES

C(=O)(O[Al])O[Al].O.O.O.O

Synonyms

aluminum basic carbonate
aluminum hydroxycarbonate gel
Basaljel
basic aluminum carbonate gel

Canonical SMILES

C(=O)(O[Al])O[Al].O.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.